Product packaging for lumidoxycycline(Cat. No.:CAS No. 134970-95-9)

lumidoxycycline

Cat. No.: B1179510
CAS No.: 134970-95-9
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Description

Lumidoxycycline (CAS 134970-95-9) is a stable photoproduct formed from the antibiotic Doxycycline. Research indicates that this compound itself exhibits significant photobiologic activity and plays an important role in the phototoxicity mechanism of its parent compound, Doxycycline . Studies on human cells in vitro have shown that this compound causes radiant-exposure-dependent inhibition of cellular proliferation and, like Doxycycline, its phototoxic effects are consistent with a mechanism involving singlet oxygen . Investigations into its cellular localization have found that this compound predominantly accumulates within cellular membranes, particularly those of mitochondria . Research into photosensitivity reactions has identified that the phototoxicity of Doxycycline is linked to the formation of photoproducts such as this compound . This makes this compound a valuable reference standard and tool for researchers studying the photosensitizing properties of tetracycline antibiotics, the mechanisms of drug-induced phototoxicity, and cellular damage from reactive oxygen species. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

134970-95-9

Molecular Formula

C23H23NO6

Synonyms

lumidoxycycline

Origin of Product

United States

Mechanistic Elucidation of Lumidoxycycline Formation and Degradation

Photolytic Pathways of Doxycycline (B596269) Leading to Lumidoxycycline Formation

The transformation of doxycycline to this compound is a complex photochemical process initiated by the absorption of light. This process is influenced by several factors, including the wavelength of irradiation and the generation of excited states and reactive intermediates.

The kinetics of doxycycline photodegradation generally follow first-order reaction models, particularly in studies involving photocatalysts. However, the precise kinetic parameters for the specific conversion to this compound across a range of UV wavelengths remain an area for further investigation.

pHDissipation after 0.25h (%)Dissipation after 1h (%)Half-life (h)
4.09106.5
5.51321-
7.236520.7

The initial step in the formation of this compound is the absorption of a photon by the doxycycline molecule, which elevates it to an electronically excited state. Doxycycline, like other tetracyclines, possesses a chromophore that absorbs light in the UVA and UVB regions. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, several processes can occur:

Fluorescence: The molecule can return to the ground state by emitting a photon.

Internal Conversion: Non-radiative decay back to the ground state.

Intersystem Crossing: The excited singlet state can convert to a longer-lived excited triplet state (T₁).

The precise identification of all transient intermediate species in the photolytic conversion of doxycycline to this compound is challenging and not fully detailed in the existing scientific literature. However, based on the known photochemistry of tetracycline (B611298) derivatives, the process likely involves the formation of radical cations and other reactive intermediates. The generation of singlet oxygen by excited doxycycline molecules can also lead to the formation of endoperoxides or other oxygenated intermediates that subsequently rearrange to form stable photoproducts like this compound. The complex structure of doxycycline allows for various potential intramolecular cyclization and rearrangement reactions following the initial photoexcitation.

Intrinsic Photostability and Subsequent Degradation Dynamics of this compound

A key characteristic of this compound is its notable photostability compared to its parent compound, doxycycline.

Research has shown that this compound is photostable in solution under conditions that lead to significant degradation of doxycycline. nih.gov This intrinsic stability suggests that the structural changes that occur during the transformation from doxycycline to this compound result in a molecule that is less susceptible to further photochemical reactions under standard UV irradiation.

However, the concept of "forced degradation" is relevant here. While stable under typical photolytic conditions, it is plausible that this compound could be degraded under more extreme conditions, such as:

Presence of strong oxidizing agents: Advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals could potentially degrade this compound.

Extreme pH conditions: While not specifically studied for this compound, extreme pH can influence the stability of related tetracycline compounds.

High-intensity, specific wavelength irradiation: The use of high-powered lasers or specific monochromatic light sources could potentially induce degradation pathways not observed under broad-spectrum light.

It is important to note that while doxycycline's phototoxicity is enhanced by the presence of deuterium (B1214612) oxide and decreased by sodium azide (B81097) (consistent with a role for singlet oxygen), similar effects are observed for this compound, indicating that it can also participate in photosensitization reactions even if it is structurally stable. nih.gov

CompoundEffect of Deuterium OxideEffect of Sodium AzideSinglet Oxygen Generation
DoxycyclineIncreased PhototoxicityDecreased PhototoxicityYes
This compoundIncreased PhototoxicityDecreased PhototoxicityYes

Given the established photostability of this compound, there is a lack of studies identifying secondary photoproducts under normal photolytic conditions. The focus of research has primarily been on the degradation of the parent doxycycline molecule. To identify secondary photoproducts of this compound, forced degradation studies would be necessary. Such studies would likely employ techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify any potential degradation products formed under harsh conditions. The formation routes would depend on the specific stressor applied (e.g., strong oxidant, extreme pH, high-energy light) and would likely involve cleavage of the tetracyclic ring system or modification of its functional groups.

Photophysical and Photochemical Characterization of Lumidoxycycline

Reactive Oxygen Species Generation Mechanisms

The phototoxicity of sensitizers like lumidoxycycline is mediated by the production of highly reactive molecules, broadly classified as reactive oxygen species (ROS). These reactions are initiated by the excited triplet state of the photosensitizer and are generally categorized into two main types of mechanisms.

The Type II photosensitization mechanism involves the transfer of energy from the photosensitizer's excited triplet state (T₁) directly to ground-state molecular oxygen (³O₂). Ground-state oxygen is unusual in that it is a triplet, making this energy transfer process particularly efficient. The result is the formation of singlet oxygen (¹O₂), an electronically excited and highly reactive form of oxygen that can readily oxidize biological molecules.

This compound is an efficient generator of singlet oxygen. nih.gov Its phototoxic effects are significantly enhanced when experiments are conducted in deuterium (B1214612) oxide (D₂O), a solvent known to increase the lifetime of singlet oxygen, and are diminished in the presence of sodium azide (B81097), a well-known singlet oxygen quencher. nih.gov This provides strong evidence for a Type II, singlet oxygen-mediated mechanism of phototoxicity. nih.gov

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Direct measurements have shown that this compound and its parent compound, doxycycline (B596269), have similar quantum yields for the generation of singlet oxygen. nih.gov While a specific numerical value for this compound is not available, this similarity allows for an estimation based on the values reported for other tetracyclines.

Contextual Singlet Oxygen Quantum Yields (ΦΔ)
CompoundQuantum Yield (ΦΔ)SolventReference
This compoundSimilar to DoxycyclineSolution nih.gov
Rose Bengal (Reference)0.76Various nih.gov
Methylene Blue (Reference)0.52Acetonitrile nih.gov

In the Type I mechanism, the excited triplet state photosensitizer interacts with a substrate molecule (not oxygen) through electron or hydrogen atom transfer. This process generates radical ions or neutral radicals. These initial radical species can then react with ground-state oxygen to produce various ROS, such as the superoxide (B77818) anion radical (O₂⁻•) and, subsequently, hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

The efficiency of ROS generation by a photosensitizer can be significantly influenced by its immediate chemical environment. Factors such as solvent properties and pH can alter the stability of the photosensitizer's excited states and the lifetime of the generated reactive species.

As previously mentioned, the solvent has a profound effect on the phototoxicity of this compound. The use of deuterium oxide (D₂O) in place of water (H₂O) leads to a marked increase in phototoxicity. nih.gov This "D₂O effect" is a classic diagnostic tool for singlet oxygen-mediated processes. The lifetime of singlet oxygen is substantially longer in D₂O (~67 µs) compared to H₂O (~3.5 µs) because the vibrational deactivation pathway for ¹O₂ is less efficient with the heavier deuterium isotope. This longer lifetime increases the probability of ¹O₂ reacting with a biological target before it decays.

The pH of the medium is another critical factor. The parent compound, doxycycline, shows a significant increase in its rate of photodegradation as the pH rises from acidic to neutral. This is due to changes in the protonation state of the molecule, which affects the electronic structure of the chromophore and the stability of the excited states. Although specific studies on the effect of pH on this compound's ROS production are not available, the known pH-sensitivity of the tetracycline (B611298) structure suggests that pH is likely to be an important modulator of its photosensitizing activity.

Photosensitization Potential in Model Systems

Photosensitization is a process where a molecule, the photosensitizer, absorbs light and induces a chemical change in another molecule. polimi.it this compound has been demonstrated to be phototoxic, causing light-dependent damage to cells. nih.gov The mechanisms of this damage are rooted in the photophysical and photochemical properties of the molecule after it absorbs light energy. Upon excitation by light, a photosensitizer can initiate damaging reactions through two main pathways, often categorized as Type I and Type II photoreactions. polimi.it Type I reactions involve electron or hydrogen atom transfer, leading to the formation of radical species, while Type II reactions typically involve the transfer of energy to molecular oxygen to produce highly reactive singlet oxygen. polimi.itnih.gov

Energy transfer is a key process in Type II photosensitization. After a photosensitizer like this compound absorbs a photon, it is elevated to an excited singlet state. nih.gov It can then transition to a longer-lived excited triplet state through a process called intersystem crossing. nih.govmdpi.com This triplet state is crucial because its longer lifetime increases the probability of interaction with other molecules. polimi.it

In the presence of molecular oxygen (O₂), the excited triplet state of the photosensitizer can transfer its energy to ground-state triplet oxygen. mdpi.com This energy transfer elevates oxygen to its highly reactive excited singlet state, known as singlet oxygen (¹O₂). mdpi.comnih.gov Singlet oxygen is a potent oxidizing agent that can damage a wide variety of biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage. mdpi.comrsc.org

Studies have shown that the phototoxicity of this compound is significantly mediated by singlet oxygen. nih.gov Experiments conducted in the presence of deuterium oxide (D₂O), which extends the lifetime of singlet oxygen, resulted in increased phototoxicity. Conversely, the presence of sodium azide, a known quencher of singlet oxygen, led to decreased phototoxicity. nih.gov These findings strongly support a Type II mechanism involving energy transfer to oxygen as a primary pathway for this compound-induced photodamage. nih.gov

In solution, this compound has a quantum yield for the generation of singlet oxygen that is similar to its parent compound, doxycycline. nih.gov The quantum yield is a measure of the efficiency of a particular photochemical process. The comparable quantum yields indicate that this compound is an efficient producer of singlet oxygen upon irradiation. nih.gov

Table 1: Comparative Singlet Oxygen Generation

Compound Singlet Oxygen Generation Quantum Yield Role in Phototoxicity
This compound Similar to Doxycycline nih.gov Significant, mediated by singlet oxygen nih.gov

| Doxycycline | Similar to this compound nih.gov | Significant, mediated by singlet oxygen nih.gov |

This table is based on qualitative comparisons from research findings.

Electron transfer processes characterize Type I photoreactions. In this pathway, the excited photosensitizer directly interacts with a substrate molecule by either donating an electron to it or accepting an electron from it. polimi.itnih.gov This transfer results in the formation of radical ions or free radicals, which are highly reactive species that can subsequently react with other molecules or with oxygen. nih.govresearchgate.net

When the excited photosensitizer transfers an electron to molecular oxygen, it can form the superoxide anion radical (O₂•⁻). nih.gov This radical can further participate in a cascade of reactions, leading to the formation of other reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals, which also contribute to cellular damage. nih.govresearchgate.net

While the primary mechanism of this compound phototoxicity appears to be the Type II energy transfer process leading to singlet oxygen, the potential for Type I electron transfer reactions cannot be entirely excluded. nih.gov Many photosensitizers are capable of participating in both Type I and Type II pathways, with the dominant mechanism often depending on the concentration of the substrate and oxygen, as well as the specific cellular microenvironment. polimi.itnih.gov For instance, Type I processes are generally favored in environments with low oxygen concentration or high substrate concentration. polimi.it

Molecular and Subcellular Interactions of Lumidoxycycline in Preclinical Research Models

Interactions with Cellular Components in In Vitro Systems

Studies utilizing in vitro systems have provided insights into how lumidoxycycline interacts with cellular components, including its localization patterns and effects on membrane integrity.

Subcellular Localization and Distribution Patterns (e.g., Mitochondrial Tropism)

Epifluorescence microscopy studies have shown that this compound predominantly localizes within cellular membranes in human bladder carcinoma cells. nih.gov A notable aspect of its distribution is its particular concentration within mitochondria, indicating a degree of mitochondrial tropism. nih.gov Additionally, a lower level of this compound fluorescence has been observed diffusely within the cytoplasm. nih.gov

Membrane Integrity Alterations and Permeability Changes

Research indicates that this compound photosensitization can lead to altered mitochondrial membrane integrity. nih.govmedicinacomplementar.com.br These changes have been observed in human bladder carcinoma cells after irradiation and appear to be dependent on the radiant exposure. nih.gov While the primary focus has been on mitochondrial membranes, alterations in other cellular membranes could potentially occur, impacting cellular permeability. nih.govmedicinacomplementar.com.br

Modulation of Cellular Processes by this compound

This compound has been shown to modulate key cellular processes, particularly those related to mitochondrial function and dynamics.

Mitochondrial Bioenergetics and Function Perturbations

This compound photosensitization has been linked to perturbations in mitochondrial function. nih.govmedicinacomplementar.com.br These effects are likely related to the generation of excited-state singlet molecular oxygen (O2(1Δg)), which plays a significant role in the observed injury. nih.govmedicinacomplementar.com.br

Inhibition of Mitochondrial Protein Synthesis

This compound, as a photoproduct of doxycycline (B596269), is associated with the inhibition of mitochondrial protein synthesis. medicinacomplementar.com.briiarjournals.org Doxycycline itself is known to inhibit mitochondrial protein synthesis by binding to the mitochondrial ribosome. researchgate.netmdpi.comnih.gov This inhibition can lead to a decrease in the synthesis of proteins essential for mitochondrial function, including components of the electron transport chain. researchgate.netnih.govucl.ac.uk While direct studies specifically on this compound's potency in inhibiting mitochondrial protein synthesis compared to doxycycline are limited in the provided results, its origin and structural similarity suggest it contributes to this effect. medicinacomplementar.com.briiarjournals.org

Mitochondrial Fragmentation Phenomena

Mitochondrial fragmentation has been observed following this compound photosensitization in human bladder carcinoma cells. nih.govmedicinacomplementar.com.br This phenomenon, where the typically tubular mitochondrial network breaks down into smaller, fragmented mitochondria, is a significant alteration in mitochondrial morphology. nih.govmedicinacomplementar.com.brmdpi.com The fragmentation is dependent on radiant exposure and can be partially reversible over time. nih.gov This structural change is often associated with mitochondrial dysfunction and can precede events like apoptosis. mdpi.comthno.org

Reactive Oxygen Species Mediated Cellular Responses

Reactive oxygen species (ROS), including singlet oxygen (O₂(¹Δg)), superoxide (B77818), and oxygen free radicals, are known to play significant roles in cellular signaling and damage. researchgate.netbvsalud.org this compound has been shown to participate in the generation of singlet oxygen. In solution, this compound and its parent compound, doxycycline, exhibit similar quantum yields for the generation of singlet oxygen, as determined by techniques such as time-resolved spectroscopy and singlet oxygen trapping. dntb.gov.uanih.gov

The involvement of singlet oxygen in this compound-induced cellular injury is supported by experimental evidence. Studies have demonstrated that the phototoxicity of this compound is enhanced when irradiation is performed in the presence of deuterium (B1214612) oxide (D₂O), a solvent known to prolong the lifetime of singlet oxygen. Conversely, the phototoxic effects are diminished in the presence of sodium azide (B81097), a known quencher of singlet oxygen. dntb.gov.uanih.gov These findings are consistent with an important mechanistic role for singlet oxygen in the cellular injury induced by this compound photosensitization. dntb.gov.uanih.gov Cellular responses mediated by ROS can include changes in cellular state or activity, such as alterations in enzyme production, gene expression, and membrane integrity. researchgate.net

Influence on DNA and Protein Integrity in Photoreactions

The interaction of photosensitizing compounds and the ROS they generate can influence the integrity of biological macromolecules like DNA and proteins. While direct evidence of this compound binding specifically to DNA or proteins in the nucleus or cytoplasm was not extensively detailed in the consulted literature, the photoproduct's cellular localization and the effects of the ROS it generates provide insights into potential indirect influences.

Epifluorescence microscopy studies have indicated that this compound localizes predominantly within cellular membranes, with a notable concentration in mitochondria, as well as a diffuse presence in the cytoplasm. dntb.gov.ua Mitochondria are significant sites of ROS production, and elevated ROS levels can lead to mitochondrial DNA damage. researchgate.net Following this compound photosensitization, mitochondrial fragmentation and altered mitochondrial membrane integrity have been observed in cells. dntb.gov.ua These effects were found to be dependent on the radiant exposure and were partially reversible over time. dntb.gov.ua

While the direct photobinding of this compound to DNA or proteins was not explicitly detailed, the generation of singlet oxygen by this compound can lead to oxidative modifications of biomolecules. ROS can cause damage to cellular biomolecules, including lipids, proteins, and DNA, when there is an imbalance between ROS production and antioxidant defense systems, leading to oxidative stress. researchgate.net The observed impact on mitochondrial membrane integrity suggests that cellular structures and their associated proteins and lipids are susceptible to damage during this compound photosensitization, likely mediated by the generated ROS. dntb.gov.ua

Mechanistic Contributions to Parent Compound Photobiological Activity

This compound is recognized as a stable photoproduct of doxycycline. dntb.gov.uaiiarjournals.orgnih.gov Its formation contributes to the complex mechanism of doxycycline's phototoxicity. Studies comparing the photobiological activity of this compound and doxycycline have provided valuable insights into their relative contributions.

In in vitro studies using MGH-U1 cells, both doxycycline and this compound demonstrated phototoxicity, resulting in a radiant-exposure-dependent inhibition of cellular incorporation of tritiated thymidine, an indicator of DNA synthesis. dntb.gov.uanih.gov However, on an absorbed-photon basis, doxycycline was found to be approximately five times more phototoxic than this compound. dntb.gov.uanih.gov This difference in phototoxicity on an absorbed-photon basis can be partially attributed to differences in cellular uptake; the cellular uptake of doxycycline was about five times greater than that of this compound. dntb.gov.ua

Summary of Comparative Photobiological Activity

CompoundRelative Phototoxicity (vs. LuDOTC on absorbed-photon basis)Relative Cellular Uptake (vs. LuDOTC)Singlet Oxygen Quantum Yield (in solution)Photostability (in solution)
Doxycycline~5 times greater dntb.gov.uanih.gov~5 times greater dntb.gov.uaSimilar to LuDOTC dntb.gov.uanih.govUndergoes significant photodegradation dntb.gov.uanih.gov
This compound1 (Reference) dntb.gov.uanih.gov1 (Reference) dntb.gov.uaSimilar to DOTC dntb.gov.uanih.govPhotostable dntb.gov.uanih.gov

Note: The request for interactive data tables has been noted. The data is presented here in a standard table format.

Advanced Analytical Methodologies for Lumidoxycycline Research

Spectroscopic Techniques for Photoproduct Identification and Quantification

Spectroscopic methods are crucial for characterizing lumidoxycycline and its photoproducts, enabling their identification and quantification.

Time-Resolved Spectroscopy for Excited State Characterization

Time-resolved spectroscopy is employed to study the excited states of molecules, providing information on their dynamics and energy transfer processes. In the context of this compound, time-resolved spectroscopy has been used to measure the quantum yields for the generation of singlet oxygen (O2(1 Δg)). Studies comparing this compound and doxycycline (B596269) have shown similar quantum yields for singlet oxygen generation as measured by time-resolved spectroscopy and O2(1 Δg) trapping nih.govresearchgate.netresearchgate.net. This technique can help characterize the excited state species formed upon light absorption by this compound and understand their role in subsequent photochemical reactions. Picosecond time-resolved spectroscopy, for instance, has been used to examine the excited state in other organic molecules, providing insights into decay dynamics and energy transfer aps.org.

Fluorescence Spectroscopy for Cellular Uptake and Localization

EPR Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is the gold standard for detecting and characterizing species with unpaired electrons, such as free radicals nih.govunibo.itbruker.com. While the provided text does not explicitly state the use of EPR spectroscopy for detecting radicals directly generated from this compound, it does highlight the important mechanistic role of singlet oxygen in the phototoxicity of both doxycycline and this compound nih.govresearchgate.net. Singlet oxygen can be detected and quantified using various methodologies, including direct time-resolved near-infrared spectroscopy and techniques involving radical trapping followed by EPR analysis rsc.org. EPR spectroscopy can provide definitive information on the identity, concentration, structure, mobility, and interactions of radicals in complex systems nih.govbruker.com. It is a technique applicable to various samples containing unpaired electrons, from simple organic compounds to complex biomolecules bruker.com. Studies on other compounds have utilized EPR to investigate radical species produced by reactions, demonstrating its utility in elucidating reaction mechanisms involving radicals rsc.org.

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are essential for separating, identifying, and elucidating the structures of this compound and its transformation products.

HPLC for Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture. HPLC is particularly useful for analyzing degradation products of pharmaceuticals. Although this compound is noted as being photostable in solution, while doxycycline undergoes significant photodegradation, HPLC methods developed for doxycycline degradation product analysis are relevant nih.govresearchgate.netresearchgate.net. A simple HPLC method has been developed for the separation of doxycycline and its degradation products, such as 6-epidoxycycline (B601466) and metacycline nih.gov. This method utilized a C8 reversed-phase column with a mobile phase of acetonitrile, water, and perchloric acid, detected by UV at 350 nm nih.gov. Such HPLC methods, often coupled with UV detection, are vital for monitoring the purity of this compound samples and identifying any potential degradation products that might form under various conditions, even if this compound itself is relatively stable to light nih.govresearchgate.netresearchgate.netjpccr.euresearchgate.netresearchgate.net. Stability-indicating HPLC methods are designed to separate the active compound from its degradation products, ensuring accurate quantification even in aged or stressed samples researchgate.net.

LC-MS for Structural Elucidation of Phototransformation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination is invaluable for the structural elucidation of unknown compounds, including phototransformation products. LC-MS can be used to determine the molecular weight and fragmentation pattern of photoproducts, providing crucial information for deducing their chemical structures. While the provided search results discuss the formation and analysis of photoproducts of doxycycline and tetracycline (B611298), and mention LC/ESI-Ion Trap-MS and LC/ESI-Time-of-Flight-MS for identifying photooxygenation products of chlortetracycline, the application of LC-MS specifically for the structural elucidation of this compound's phototransformation products (should any form under specific conditions) is a logical extension of these techniques acs.orgacs.orgphysionet.org. LC-MS is broadly used for structural elucidation of various compounds and their degradation products physionet.org.

In Vitro Biological Assays for Mechanistic Investigations

In vitro biological assays provide controlled environments to investigate the cellular and molecular effects of compounds. In the context of this compound, such assays have been employed to explore its phototoxic properties and the underlying mechanisms. Studies using cell lines have allowed for detailed observations of cellular responses and the identification of key events triggered by this compound upon irradiation.

Cell-Based Assays for Subcellular Response Monitoring

Cell-based assays have been critical in monitoring the subcellular responses induced by this compound. Investigations using MGH-U1 human bladder carcinoma cells have demonstrated that this compound, when irradiated with 351-nm light, exhibits phototoxicity, leading to a radiant-exposure-dependent inhibition of cellular incorporation of tritiated thymidine. This indicates an impact on cellular proliferation or viability following photoactivation.

Epifluorescence microscopy has been utilized to observe the subcellular localization of this compound. Studies revealed that this compound predominantly localizes within cellular membranes, with a notable accumulation in mitochondria. A lower level of diffuse fluorescence was also observed within the cytoplasm.

Furthermore, monitoring cells labeled with mitochondrial probes, such as rhodamine 123, after this compound photosensitization and irradiation has provided insights into mitochondrial integrity. These studies showed mitochondrial fragmentation and altered mitochondrial membrane integrity, effects that were dependent on the radiant exposure and partially reversible after 24 hours.

Comparative studies between doxycycline (DOTC) and this compound (LuDOTC) in MGH-U1 cells have provided quantitative data on their phototoxic potential and cellular uptake.

CompoundRelative Phototoxicity (on an absorbed-photon basis)Relative Cellular Uptake
Doxycycline~5 times greater than LuDOTC~5 times greater than LuDOTC
This compound1 (reference)1 (reference)

Data derived from in vitro studies in MGH-U1 human bladder carcinoma cells.

Assays for Reactive Oxygen Species Measurement

Assays for measuring reactive oxygen species (ROS) have been employed to investigate the potential of this compound to generate these highly reactive molecules upon irradiation. Singlet oxygen (O2(1 delta g)) is a type of ROS implicated in the phototoxicity of various compounds.

Studies have measured the quantum yields for the generation of singlet oxygen by this compound in solution. These measurements, conducted using techniques such as time-resolved spectroscopy and singlet oxygen trapping, indicated that this compound and its parent compound, doxycycline, had similar quantum yields for generating singlet oxygen. This suggests that the generation of singlet oxygen likely plays an important mechanistic role in the photobiologic activity and injury induced by this compound.

Environmental Photochemistry and Ecological Fate of Lumidoxycycline

Photodegradation in Aqueous Environmental Matrices

The photodegradation of pharmaceuticals in aquatic environments is a significant pathway for their removal or transformation. For lumidoxycycline, research indicates a notable difference in its photochemical stability compared to its parent compound, doxycycline (B596269). Studies have shown that this compound is photostable in solution nih.gov. This intrinsic photostability suggests that once formed, this compound may not readily undergo further direct photodegradation when exposed to light in aqueous environments. This contrasts with doxycycline, which is known to undergo significant photodegradation nih.gov.

Influence of Water Chemistry (e.g., pH, Metal Ions) on Photolysis

The photolysis of organic compounds in water can be significantly influenced by water chemistry parameters such as pH and the presence of metal ions. These factors can affect the speciation of the compound, its light absorption properties, and the potential for indirect photochemical processes mediated by reactive species. While the influence of pH and metal ions on the photolysis of parent tetracyclines like tetracycline (B611298) and oxytetracycline (B609801) has been investigated, specific detailed research on how these factors influence the reported photostability of this compound is not extensively documented in the provided search results. Studies on related tetracyclines indicate that pH can impact their photodegradation kinetics and the formation of photoproducts. Similarly, metal ions like Ca²⁺ and Mg²⁺ have been shown to affect the photoproducts formed during the photooxidation of tetracycline and oxytetracycline in aqueous solutions. Given that this compound is a photoproduct, it is plausible that the conditions influencing the photodegradation of doxycycline could indirectly affect the amount of this compound formed. However, its inherent photostability in solution suggests it may be less susceptible to further transformation driven by these water chemistry parameters once it exists.

Aquatic Phototransformation Kinetics

Kinetic studies on the degradation of pharmaceuticals in aquatic systems help determine their persistence and transformation rates. For this compound, the reported photostability in solution nih.gov implies slow or negligible direct phototransformation kinetics. This stands in contrast to the documented photolysis kinetics of doxycycline in aquatic environments. Studies on doxycycline have characterized its degradation rates under different light conditions, indicating that photolysis is a significant degradation pathway for the parent compound. However, these studies focus on the disappearance of doxycycline and the formation of its photoproducts, including this compound, rather than the subsequent transformation kinetics of this compound itself. The inherent photostability of this compound suggests it would not follow significant direct photolysis kinetics in sunlit surface waters.

Potential for Persistence and Bioaccumulation in Aquatic Systems

Bioaccumulation refers to the accumulation of a chemical in an organism over time. While the concept of bioaccumulation of antibiotics in aquatic organisms like fish has been studied for compounds such as sulfadiazine, specific data regarding the bioaccumulation potential of this compound in aquatic systems was not found in the provided information. Studies on the cellular uptake of this compound in the context of phototoxicity have shown it localizes predominantly within cellular membranes nih.gov, but this does not directly translate to environmental bioaccumulation in aquatic organisms.

Ecotoxicological Implications of Environmental Photoproducts

The formation of photoproducts from pharmaceuticals in the environment raises concerns about their potential ecotoxicological effects, which may differ from those of the parent compound. This compound is known to possess photobiologic activity and has been shown to be phototoxic in cellular studies nih.gov. This indicates that exposure to this compound in the presence of light can cause toxic effects to biological systems.

Theoretical and Computational Chemistry Approaches in Lumidoxycycline Research

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often performed using methods like Density Functional Theory (DFT), are valuable for investigating the electronic structure and reactivity of molecules. These calculations can provide information about molecular orbitals, charge distribution, and potential reaction pathways. For compounds like lumidoxycycline, understanding the electronic structure is crucial for predicting its photochemical behavior, including its ability to absorb light and undergo reactions. Electronic descriptors derived from quantum chemical computations at the DFT level have been used in predictive computer models for phototoxicity researchgate.net. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a result of quantum chemical calculations, has been historically related to phototoxicity researchgate.net. While specific detailed quantum chemical calculations solely focused on this compound's electronic structure were not extensively detailed in the search results, the application of such methods to related tetracyclines and in the context of predicting phototoxicity provides a strong indication of their relevance to this compound research researchgate.netiapchem.org.

Molecular Dynamics Simulations of Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time researchgate.net. These simulations are particularly useful for analyzing the interactions of small molecules, such as this compound, with biological macromolecules like proteins or membranes researchgate.net. MD simulations can provide atomic-level insights into binding modes, conformational changes, and the dynamics of molecular complexes. This is relevant to understanding how this compound might interact with cellular components, potentially influencing its phototoxicity or localization within cells nih.gov. Although no specific MD simulation studies focused exclusively on this compound were found, MD simulations are a standard tool in computational biology for studying protein-ligand interactions and the dynamics of biological molecules, suggesting their applicability to this compound research, especially in the context of its observed localization within cellular membranes nih.govresearchgate.netcsc.figeorgian.edulivecomsjournal.org.

Computational Modeling of Photophysical Processes

Computational modeling of photophysical processes aims to understand how molecules absorb light energy and what happens to that energy. This includes studying excitation states, intersystem crossing, and the generation of reactive species like singlet oxygen. This compound is known to be involved in the generation of singlet oxygen, a key mediator of phototoxicity nih.gov. Computational models can help predict absorption spectra, excited-state lifetimes, and the efficiency of singlet oxygen generation based on the molecule's structure. Studies on the photochemistry of related tetracyclines highlight the importance of understanding these processes computationally uni-muenchen.de. The similar quantum yields for the generation of singlet oxygen observed for this compound and doxycycline (B596269) in solution, as measured by time-resolved spectroscopy, underscore the relevance of computational approaches in modeling these photophysical properties nih.gov.

Structure-Activity Relationship Studies for Photochemical Behavior

Structure-Activity Relationship (SAR) studies aim to correlate chemical structure with biological or photochemical activity. For this compound, SAR studies, often aided by computational methods, focus on understanding which parts of the molecule are responsible for its photochemical behavior and phototoxicity. Computational SAR techniques can involve developing predictive models based on molecular descriptors (including those from quantum chemistry) to assess the phototoxic potential of compounds researchgate.net. These models can help identify "photo-toxophores" – structural features associated with phototoxicity researchgate.net. While direct SAR studies specifically on variations of the this compound structure were not prominently featured in the search results, the application of SAR approaches to predict the phototoxicity of related drug classes, including the use of electronic descriptors and pharmacophoric fingerprints, demonstrates the framework within which the photochemical behavior of this compound can be investigated computationally mdpi.comresearchgate.netgoogle.com.

Future Research Trajectories and Emerging Methodologies

Development of Advanced Photochemical Reactor Designs for Controlled Synthesis

The formation of lumidoxycycline occurs as a result of the photoirradiation of doxycycline (B596269) nih.govnih.gov. Currently, its appearance is often discussed in the context of photodegradation rather than controlled synthesis. Future research could explore the development of advanced photochemical reactor designs specifically engineered to control the synthesis of this compound.

Photochemical reactors, including continuous-flow systems, offer advantages in controlling reaction parameters such as light intensity, wavelength, temperature, and residence time, which are crucial for influencing photochemical reaction pathways and product selectivity. While general research exists on optimizing photochemical reactors for various syntheses, there is a notable absence in the literature regarding reactor designs tailored for the selective and controlled production of specific doxycycline photoproducts like this compound. Investigating how different reactor configurations and irradiation conditions impact the yield and purity of this compound could pave the way for its deliberate synthesis for research purposes.

Integration of Multi-Omics Approaches for Comprehensive Biological Impact Assessment

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, metabolomics, and other biological layers, provide a holistic view of biological systems and can offer deep insights into the complex effects of chemical compounds. While multi-omics has been applied to study the biological activities of doxycycline itself, particularly in areas like drug repurposing and its anti-tumor effects, the biological impact of this compound at a systems level remains largely unexplored using these advanced techniques.

Future studies could leverage multi-omics to comprehensively assess the biological impact of this compound exposure on various cellular systems or model organisms. This could involve analyzing changes in gene expression, protein profiles, and metabolic pathways in response to this compound, potentially revealing novel mechanisms of action or previously unknown biological effects. Such integrated approaches could provide a more complete understanding of how this compound interacts with biological systems beyond its observed phototoxicity.

Exploration of this compound as a Photochemical Probe in Cellular Systems

Existing research indicates that this compound exhibits specific interactions within cellular environments upon photoactivation. Studies have shown that this compound localizes predominantly within cellular membranes, particularly mitochondria, in human bladder carcinoma cells nih.govnih.gov. This localization was observed using techniques like epifluorescence microscopy nih.govnih.gov. Furthermore, this compound photosensitization has been linked to detrimental effects on mitochondria, including fragmentation and altered membrane integrity nih.govnih.gov.

These properties suggest a strong potential for exploring this compound as a photochemical probe to investigate cellular structures and dynamic processes, especially those associated with membranes and mitochondria. Its ability to localize in these specific areas and induce photo-dependent effects could be harnessed to study membrane dynamics, mitochondrial function and integrity, or the generation and effects of reactive oxygen species in targeted cellular compartments upon light activation. The use of techniques similar to those employed in studies with other photosensitizers and mitochondrial markers could be expanded to utilize this compound as a tool for photomanipulation and investigation of cellular events.

Quantitative Structure-Property Relationship (QSPR) Modeling for Photostability Prediction

Quantitative Structure-Property Relationship (QSPR) modeling involves developing predictive models that correlate chemical structure with various properties. This approach is valuable in understanding and predicting the behavior of compounds, including their photostability and phototoxicity. While QSPR and molecular modeling have been applied to study the photostability of doxycycline and potential methods to enhance it, specific QSPR modeling efforts focused solely on predicting the photostability of this compound are not prominently featured in the current literature.

Given that this compound is reported to be photostable in solution compared to the less stable doxycycline nih.govnih.gov, applying QSPR modeling could provide valuable insights into the structural features that contribute to this enhanced photostability. Developing QSPR models for this compound and other doxycycline photoproducts could aid in predicting their environmental fate, persistence, and potential biological activity based on their chemical structures. This could also inform strategies for designing more photostable tetracycline-类 antibiotics or for understanding the formation and behavior of photoproducts.

Q & A

Q. What PK/PD models best correlate this compound’s tissue penetration with clinical outcomes?

  • Methodological Answer : Develop a population PK model using nonlinear mixed-effects modeling (NONMEM). Incorporate tissue biopsy data (e.g., lung, kidney) and Monte Carlo simulations to predict target attainment (ƒAUC/MIC >30). Validate against clinical trial data from phase II studies .

Guidelines for Data Presentation and Analysis

  • Tables/Figures : Use color-coded heatmaps for MIC distributions and forest plots for meta-analyses. Avoid overcrowding schemes; limit chemical structures to 2–3 in graphical abstracts .
  • Statistical Rigor : Report 95% confidence intervals, effect sizes, and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg). Include raw data in appendices for reproducibility .
  • Ethical Compliance : Document IRB/IACUC approvals and data anonymization protocols. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify study designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.